molecular formula C20H22ClN3O2 B269047 N-[4-(1-azepanylcarbonyl)phenyl]-N'-(4-chlorophenyl)urea

N-[4-(1-azepanylcarbonyl)phenyl]-N'-(4-chlorophenyl)urea

カタログ番号 B269047
分子量: 371.9 g/mol
InChIキー: RPLHBVUEHBTGPI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(1-azepanylcarbonyl)phenyl]-N'-(4-chlorophenyl)urea, also known as AC-42, is a novel small molecule drug that has been synthesized for potential use in the treatment of various neurological disorders. AC-42 is a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays an important role in regulating synaptic transmission and plasticity in the central nervous system. In

作用機序

N-[4-(1-azepanylcarbonyl)phenyl]-N'-(4-chlorophenyl)urea acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. Activation of mGluR5 leads to the stimulation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, which results in the release of intracellular calcium and the activation of protein kinase C (PKC). N-[4-(1-azepanylcarbonyl)phenyl]-N'-(4-chlorophenyl)urea binds to a site on mGluR5 that is distinct from the orthosteric binding site for glutamate, resulting in an increase in the affinity of mGluR5 for glutamate. This leads to an enhancement of mGluR5 signaling and the downstream effects on synaptic plasticity and neurotransmitter release.
Biochemical and Physiological Effects:
N-[4-(1-azepanylcarbonyl)phenyl]-N'-(4-chlorophenyl)urea has been shown to have a number of biochemical and physiological effects in preclinical studies. In animal models of Parkinson's disease, N-[4-(1-azepanylcarbonyl)phenyl]-N'-(4-chlorophenyl)urea has been shown to improve motor function and reduce the loss of dopamine neurons in the substantia nigra. In animal models of schizophrenia, N-[4-(1-azepanylcarbonyl)phenyl]-N'-(4-chlorophenyl)urea has been shown to improve cognitive function and reduce the hyperactivity of dopaminergic neurons in the prefrontal cortex. In animal models of addiction, N-[4-(1-azepanylcarbonyl)phenyl]-N'-(4-chlorophenyl)urea has been shown to reduce drug-seeking behavior and attenuate the reinforcing effects of drugs of abuse.

実験室実験の利点と制限

N-[4-(1-azepanylcarbonyl)phenyl]-N'-(4-chlorophenyl)urea has a number of advantages for use in laboratory experiments. It is a small molecule drug that can be easily synthesized and purified. It has a well-defined mechanism of action that can be studied using a variety of biochemical and physiological assays. However, there are also some limitations to the use of N-[4-(1-azepanylcarbonyl)phenyl]-N'-(4-chlorophenyl)urea in laboratory experiments. It has a relatively short half-life and may require frequent dosing to maintain therapeutic levels. It may also have off-target effects on other mGluR subtypes or other neurotransmitter systems.

将来の方向性

There are a number of future directions for the study of N-[4-(1-azepanylcarbonyl)phenyl]-N'-(4-chlorophenyl)urea. One area of research is the development of more potent and selective mGluR5 modulators that can be used for the treatment of neurological disorders. Another area of research is the investigation of the role of mGluR5 signaling in the development of neuropsychiatric disorders such as autism and depression. Finally, there is also interest in the use of mGluR5 modulators for the treatment of pain and inflammation, as mGluR5 is also expressed in peripheral tissues.

合成法

The synthesis of N-[4-(1-azepanylcarbonyl)phenyl]-N'-(4-chlorophenyl)urea involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 4-chloroaniline with 1-azepanecarbonyl chloride to form N-(4-chlorophenyl)-1-azepanecarboxamide. This intermediate is then reacted with 4-isocyanatobenzonitrile to form N-[4-(1-azepanylcarbonyl)phenyl]-N'-(4-chlorophenyl)urea. The final product is purified through a series of recrystallization steps.

科学的研究の応用

N-[4-(1-azepanylcarbonyl)phenyl]-N'-(4-chlorophenyl)urea has been extensively studied for its potential therapeutic effects in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. In preclinical studies, N-[4-(1-azepanylcarbonyl)phenyl]-N'-(4-chlorophenyl)urea has been shown to improve cognitive function, reduce motor deficits, and attenuate drug-seeking behavior in animal models. These effects are thought to be mediated by the modulation of mGluR5 signaling, which plays a critical role in regulating synaptic plasticity and neurotransmitter release.

特性

製品名

N-[4-(1-azepanylcarbonyl)phenyl]-N'-(4-chlorophenyl)urea

分子式

C20H22ClN3O2

分子量

371.9 g/mol

IUPAC名

1-[4-(azepane-1-carbonyl)phenyl]-3-(4-chlorophenyl)urea

InChI

InChI=1S/C20H22ClN3O2/c21-16-7-11-18(12-8-16)23-20(26)22-17-9-5-15(6-10-17)19(25)24-13-3-1-2-4-14-24/h5-12H,1-4,13-14H2,(H2,22,23,26)

InChIキー

RPLHBVUEHBTGPI-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl

正規SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。